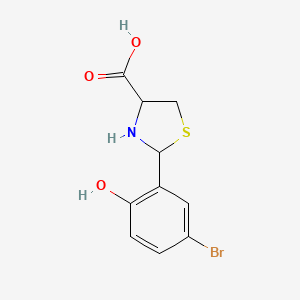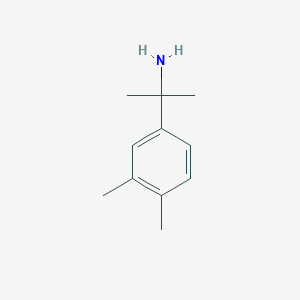![molecular formula C20H26O4 B12302923 5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B12302923.png)
5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-[2-(furan-3-il)etil]-8a-(hidroximetil)-5,6-dimetil-4a,6,7,8-tetrahidronaftaleno-1-carboxílico es un compuesto diterpenoide. Los diterpenoides son una clase de compuestos químicos compuestos por cuatro unidades de isopreno y son conocidos por sus diversas actividades biológicas. Este compuesto se caracteriza por una estructura compleja que incluye un anillo de furano, un grupo hidroximetil y un grupo ácido carboxílico .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 5-[2-(furan-3-il)etil]-8a-(hidroximetil)-5,6-dimetil-4a,6,7,8-tetrahidronaftaleno-1-carboxílico implica múltiples pasos. Un método común incluye la bromación radical de un compuesto precursor seguida de una serie de reacciones como la fosforilación y la desililación . Las condiciones de reacción típicamente implican el uso de reactivos como N-bromosuccinimida (NBS), fosfito de trietilo y fluoruro de tetrabutilamonio (TBAF) bajo condiciones específicas de temperatura y solvente .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La síntesis a gran escala probablemente implicaría la optimización de los métodos a escala de laboratorio para mejorar el rendimiento y reducir los costos. Esto podría incluir el uso de reactores de flujo continuo y catalizadores más eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 5-[2-(furan-3-il)etil]-8a-(hidroximetil)-5,6-dimetil-4a,6,7,8-tetrahidronaftaleno-1-carboxílico puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo hidroximetil se puede oxidar a un ácido carboxílico.
Reducción: El grupo ácido carboxílico se puede reducir a un alcohol.
Sustitución: El anillo de furano puede sufrir reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio (KMnO4) para la oxidación, agentes reductores como el hidruro de litio y aluminio (LiAlH4) para la reducción y electrófilos para las reacciones de sustitución .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroximetil produciría un compuesto con un grupo ácido carboxílico adicional, mientras que la reducción del grupo ácido carboxílico produciría un compuesto con un grupo alcohol .
Aplicaciones Científicas De Investigación
El ácido 5-[2-(furan-3-il)etil]-8a-(hidroximetil)-5,6-dimetil-4a,6,7,8-tetrahidronaftaleno-1-carboxílico tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 5-[2-(furan-3-il)etil]-8a-(hidroximetil)-5,6-dimetil-4a,6,7,8-tetrahidronaftaleno-1-carboxílico no se comprende bien. Como diterpenoide, es probable que interactúe con varios objetivos y vías moleculares en los sistemas biológicos. Se sabe que los diterpenoides modulan la actividad enzimática, interactúan con las membranas celulares y afectan la expresión genética .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 5-[2-(furan-3-il)etil]-8-hidroxi-5,6,8a-trimetil-3,4,4a,6,7,8-hexahidronaftaleno-1-carboxílico: Este compuesto es similar en estructura pero tiene un grupo hidroxilo adicional.
Otros diterpenoides: Compuestos como el taxol y la forskolina comparten el esqueleto diterpenoide pero tienen diferentes grupos funcionales y actividades biológicas.
Unicidad
La singularidad del ácido 5-[2-(furan-3-il)etil]-8a-(hidroximetil)-5,6-dimetil-4a,6,7,8-tetrahidronaftaleno-1-carboxílico radica en su combinación específica de grupos funcionales, que confieren una reactividad química distinta y una posible actividad biológica .
Propiedades
Fórmula molecular |
C20H26O4 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
5-[2-(furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H26O4/c1-14-6-10-20(13-21)16(18(22)23)4-3-5-17(20)19(14,2)9-7-15-8-11-24-12-15/h3-5,8,11-12,14,17,21H,6-7,9-10,13H2,1-2H3,(H,22,23) |
Clave InChI |
XLOARMGSPCGDKT-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(C(C1(C)CCC3=COC=C3)C=CC=C2C(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B12302874.png)
![1,2,5-Naphthalenetrimethanol, 1,4,4a,5,6,7,8,8a-octahydro-5,8a-dimethyl-, [1R-(1alpha,4abeta,5alpha,8aalpha)]-](/img/structure/B12302879.png)

![5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12302883.png)

![(2R)-2-{[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}-2-phenylacetic acid](/img/structure/B12302896.png)
![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B12302902.png)


![1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone](/img/structure/B12302925.png)

